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Compound of Interest

Methyl 4-fluoro-1H-pyrrole-2-
Compound Name:
carboxylate

Cat. No.: B1419537

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal
chemistry, often leading to profound improvements in metabolic stability, binding affinity, and
lipophilicity. The pyrrole scaffold, a ubiquitous feature in natural products and pharmaceuticals,
provides a versatile platform for drug design.[1][2] Methyl 4-fluoro-1H-pyrrole-2-carboxylate
emerges at the intersection of these two powerful concepts. It is a functionalized heterocyclic
building block that offers chemists a strategic entry point for constructing complex molecular
architectures with enhanced pharmacological profiles. This guide provides an in-depth analysis
of its chemical properties, synthesis, reactivity, and applications, grounded in established
scientific principles and experimental data.

Core Molecular Profile

Understanding the fundamental properties of a chemical entity is the first step toward its
effective utilization. Methyl 4-fluoro-1H-pyrrole-2-carboxylate is characterized by the stable
aromaticity of the pyrrole ring, modulated by the strong electron-withdrawing effects of the
fluorine atom at the C4 position and the methyl ester at the C2 position.

Caption: Chemical structure of Methyl 4-fluoro-1H-pyrrole-2-carboxylate.

Table 1. Chemical and Physical Properties
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Property Value Source/Comment

methyl 4-fluoro-1H-pyrrole-2-
IUPAC Name

carboxylate
CAS Number 175277-83-3 Vendor Information
Molecular Formula CeHsFNO2 Calculated
Molecular Weight 143.12 g/mol Calculated

) ) ) Inferred from similar
Appearance Off-white to light brown solid
compounds|3]

Not explicitly reported.

Expected to be higher than
Melting Point non-fluorinated analogs (e.qg., Prediction

Methyl 1H-pyrrole-2-

carboxylate: 74-78°C).[3]

Soluble in dichloromethane,

N ethyl acetate, methanol, General solubility for polar

Solubility ) ] ]

DMSO. Sparingly soluble in organic compounds

water.
Purity Typically >97% Commercial Availability

Synthesis and Mechanistic Insight

The synthesis of fluoropyrroles presents a unique challenge due to the high reactivity of the

pyrrole ring towards electrophiles and the oxidizing nature of many fluorinating reagents.[4]

Direct electrophilic fluorination of a pre-formed pyrrole ring is a common and effective strategy.

Recommended Synthetic Protocol: Electrophilic

Fluorination

A robust method for synthesizing related 4-fluoro-pyrrole esters involves the direct fluorination

of the corresponding pyrrole ester using an electrophilic fluorine source like Selectfluor™. The

following protocol is adapted from a reported synthesis of a similar compound, ethyl 4-fluoro-5-

methyl-1H-pyrrole-2-carboxylate.[5] The choice of an acetic acid/acetonitrile solvent system at
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low temperature is critical for controlling the reactivity and preventing degradation of the

sensitive pyrrole ring.

Step-by-Step Methodology:

Dissolution: Dissolve the starting material, Methyl 5-methyl-1H-pyrrole-2-carboxylate (1
equivalent), in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH).

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to manage the exothermicity
of the reaction and minimize side-product formation.

Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide), typically 1.5 to 2
equivalents, portion-wise to the stirred solution. The slow addition maintains temperature
control.

Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Progress can be
monitored by Thin Layer Chromatography (TLC) or *H NMR to confirm the consumption of
the starting material.[5]

Workup: Upon completion, partition the reaction mixture between water and an organic
solvent like dichloromethane (DCM). The organic layer is then washed sequentially with
saturated sodium bicarbonate (NaHCO3) solution to neutralize the acetic acid, and then with
brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The resulting crude product is then purified by column
chromatography on silica gel to yield the pure Methyl 4-fluoro-5-methyl-1H-pyrrole-2-
carboxylate.[5]

Preparation Reaction Purification

Dissolve Pyrole Ester | y o Add selectiuor™ Stirat 0°C Aqueous Workup silica Gel Pure Product
[ in MeCN/ACOH [CD"' to0°c [ (Portion-wise) } ™ (2-4 hours) [Mc'”'“" by TLC’NMR} "[ (DCM, Hz0, NaHCOs) Dry & Concentrate Chromatography >

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8047689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8047689/
https://www.benchchem.com/product/b1419537?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for electrophilic fluorination of a pyrrole ester.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. While a full dataset for
the title compound is not publicly available, data from analogous structures allows for accurate

prediction of key spectral features.[5]

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Rationale and Key

Technique Feature . .
Shift (8) / Value Couplings
~11.5-12.5 ppm Deshielded, acidic
1H NMR NH
(broad s) proton.[5]
Coupled to both F-4
H-5 ~6.9 - 7.1 ppm (dd)
and H-3.
Coupled to both F-4
H-3 ~6.4 - 6.6 ppm (dd)
and H-5.
Standard methyl ester
OCHs ~3.8 ppm (s) ]
singlet.
Typical ester carbonyl
13C NMR C=0 ~160 - 165 ppm
carbon.
Directly attached to
fluorine, exhibits a
C-4 ~145 - 155 ppm (d) )
large 1JC-F coupling
(~230-250 Hz).
Exhibits 3JC-F
C-2 ~120 - 125 ppm (d) )
coupling (~3-5 Hz).[5]
Exhibits 2JC-F
C-5 ~110 - 115 ppm (d) _
coupling (~15-20 Hz).
Exhibits 2JC-F
C-3 ~100 - 105 ppm (d) ]
coupling (~10-15 Hz).
Standard methyl ester
OCHs ~52 ppm
carbon.
Characteristic range
for fluorine on an
~-1651t0 -170 ppm aromatic ring.
F NMR F-4 _
(m) Multiplet due to
coupling with H-3 and
H-5.[5]
Mass Spec (El) [M]*+ m/z = 143 Molecular ion peak.
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Loss of -OCHs,
Fragments m/z =112, 84 followed by loss of
Co.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-fluoro-1H-pyrrole-2-carboxylate is governed by the interplay of the
electron-rich pyrrole nucleus, the deactivating fluorine substituent, the directing ester group,
and the acidic N-H proton.

» Electrophilic Aromatic Substitution: The pyrrole ring remains susceptible to electrophilic
attack. The ester at C2 directs incoming electrophiles primarily to the C5 and C3 positions.
The fluorine at C4 is a deactivating group, which may require harsher conditions for
reactions like Vilsmeier-Haack formylation or nitration compared to the non-fluorinated
analog.[5]

e N-H Reactivity: The N-H proton is acidic and can be readily deprotonated by a strong base
(e.g., NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated
or acylated to introduce a variety of substituents, expanding the molecular diversity.

o Ester Group Manipulation: The methyl ester is a versatile handle for further functionalization.

o Hydrolysis: Saponification with a base like NaOH or LiOH will yield the corresponding 4-
fluoro-1H-pyrrole-2-carboxylic acid.[5] This carboxylic acid is a key intermediate for
forming amide bonds, a critical linkage in many pharmaceutical agents.

o Amidation: Direct reaction with amines can form amides, often facilitated by coupling
reagents (e.g., HATU, EDC) after hydrolysis to the acid.
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Caption: Key reactivity pathways for Methyl 4-fluoro-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery

Functionalized fluoropyrroles are highly sought-after building blocks in medicinal chemistry.
Their incorporation into drug candidates can confer significant advantages:

o Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom
at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can block this
pathway, thereby increasing the half-life and bioavailability of a drug.

e Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby
acidic or basic centers, which can be tuned to optimize drug-receptor interactions or improve
cell permeability.
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» Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions
(e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing the binding
affinity and potency of a lead compound.

Notably, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a constitutional isomer of the title compound,
has been identified as a key building block for a drug candidate targeting the hepatitis B virus,
highlighting the pharmaceutical relevance of this compound class.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-fluoro-1H-pyrrole-2-carboxylate is not
readily available, data from analogous pyrrole derivatives provide essential guidance for safe
handling.[6][7][8][9]

o GHS Hazard Classification (Predicted):
o Skin Corrosion/Irritation (Category 2)[6][8]
o Serious Eye Damage/Eye Irritation (Category 2)[6][9]
o Specific target organ toxicity — single exposure (Category 3), Respiratory system[6][9]

o Precautionary Measures:

o

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),
safety goggles or a face shield, and a lab coat.[6][8]

o Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Keep away from heat, sparks, and open flames.[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[6][8]
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¢ First-Aid Measures:

o Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[6]

o Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical
advice.[6]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

o Ingestion: Clean mouth with water and get medical attention.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1419537#methyl-4-fluoro-1h-pyrrole-2-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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